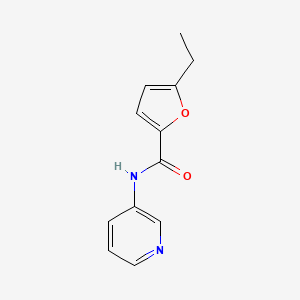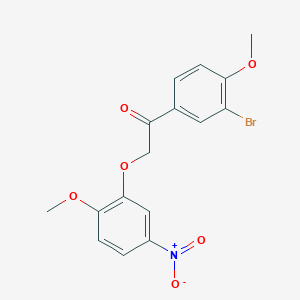
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone is a chemical compound that belongs to the family of phenyl ketones. This compound has been studied extensively due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenases and lipoxygenases, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects:
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone has been shown to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the growth of certain cancer cells, including breast cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone in lab experiments is its potential applications in the synthesis of other compounds. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires several purification steps.
Zukünftige Richtungen
There are several future directions for research involving 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone. One potential direction is to study its potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis. Additionally, further research can be conducted to explore its anti-cancer properties and potential applications in cancer therapy. Another potential direction is to develop more efficient and cost-effective synthesis methods for this compound. Finally, further research can be conducted to explore its potential applications in bioimaging and other biomedical applications.
Conclusion:
In conclusion, 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties and has been used as a precursor in the synthesis of other compounds. Further research is needed to explore its potential applications in the treatment of inflammatory disorders and cancer therapy, as well as to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone can be achieved through a multi-step process involving several chemical reactions. The first step involves the synthesis of 3-bromo-4-methoxyaniline, which is then reacted with 2-methoxy-5-nitrophenol to obtain 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone. The process involves several purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone has been extensively studied for its potential applications in scientific research. It has been used as a precursor in the synthesis of other compounds, including 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxyphenoxy)ethanone, which has been shown to have anti-inflammatory properties. Additionally, 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone has been used in the synthesis of fluorescent dyes for bioimaging applications.
Eigenschaften
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO6/c1-22-14-5-3-10(7-12(14)17)13(19)9-24-16-8-11(18(20)21)4-6-15(16)23-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGKILMPYJVWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



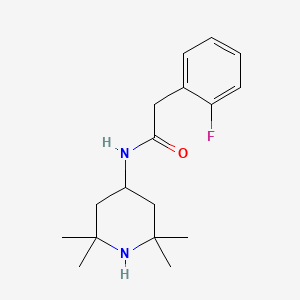
![N-(5-chloro-2-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7538882.png)
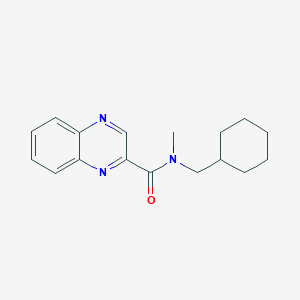
![1-[2-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B7538900.png)
![2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B7538907.png)
![(4-Chloro-1-methylpyrrol-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7538923.png)

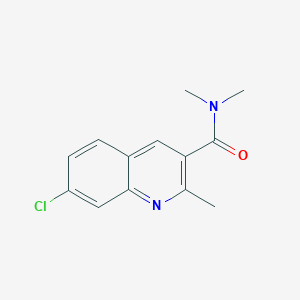
![N-[2-(methanesulfonamido)phenyl]-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B7538952.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-[2-(N-methylanilino)-2-oxoethyl]amino]acetamide](/img/structure/B7538957.png)
![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide](/img/structure/B7538965.png)
